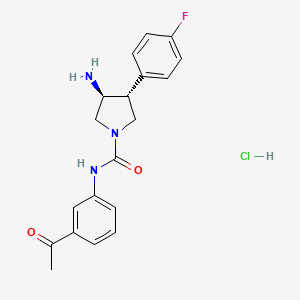![molecular formula C17H19N3O2 B7434902 N-[1-(furan-2-yl)-4-methoxybutan-2-yl]-1,6-naphthyridin-5-amine](/img/structure/B7434902.png)
N-[1-(furan-2-yl)-4-methoxybutan-2-yl]-1,6-naphthyridin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(furan-2-yl)-4-methoxybutan-2-yl]-1,6-naphthyridin-5-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "FMN-5" and has been shown to have a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
FMN-5 has been shown to have a range of applications in scientific research. It has been studied for its potential use as a fluorescent probe for the detection of protein kinase activity. FMN-5 has also been shown to inhibit the activity of certain enzymes, making it a potential therapeutic agent for the treatment of various diseases. Additionally, FMN-5 has been studied for its potential use in the development of new imaging agents for the detection of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of FMN-5 is not fully understood, but it is believed to involve the inhibition of enzyme activity. Specifically, FMN-5 has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling and regulation. By inhibiting kinase activity, FMN-5 may be able to block the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
FMN-5 has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various kinases, including AKT, which is a key regulator of cell survival and growth. Additionally, FMN-5 has been shown to induce apoptosis, or programmed cell death, in cancer cells. FMN-5 has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FMN-5 has several advantages for use in lab experiments. It is a relatively small molecule, making it easy to work with and manipulate. Additionally, FMN-5 is stable and can be stored for extended periods of time without degradation. However, there are also limitations to the use of FMN-5 in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret experimental results. Additionally, FMN-5 may have off-target effects on other enzymes, which could complicate experimental outcomes.
Direcciones Futuras
There are several future directions for research on FMN-5. One area of focus is the development of new fluorescent probes for the detection of protein kinase activity. Additionally, researchers are exploring the potential use of FMN-5 as a therapeutic agent for the treatment of cancer and other diseases. Future research may also focus on the development of new imaging agents for the detection of cancer and other diseases. Finally, researchers may investigate the mechanism of action of FMN-5 in greater detail to better understand its potential applications in scientific research.
Métodos De Síntesis
FMN-5 can be synthesized using a multistep process that involves the reaction of various chemical compounds. The first step involves the reaction of furan-2-carboxylic acid with 4-methoxy-2-methyl-2-butanone to form a furan-containing intermediate. This intermediate is then reacted with 2-bromo-6-chloro-3-nitropyridine to form the final product, FMN-5. The synthesis method of FMN-5 has been optimized to produce high yields of pure product.
Propiedades
IUPAC Name |
N-[1-(furan-2-yl)-4-methoxybutan-2-yl]-1,6-naphthyridin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-21-11-7-13(12-14-4-3-10-22-14)20-17-15-5-2-8-18-16(15)6-9-19-17/h2-6,8-10,13H,7,11-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKWAIPSXFBBFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(CC1=CC=CO1)NC2=NC=CC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(furan-2-yl)-4-methoxybutan-2-yl]-1,6-naphthyridin-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methoxy-4-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-1,2-thiazole](/img/structure/B7434831.png)
![3-[6-[(4-methyl-1H-pyrazol-5-yl)methylamino]hexanoylamino]propanoic acid](/img/structure/B7434836.png)

![3-[6-(Cyclopropylcarbamoylamino)hexanoylamino]propanoic acid](/img/structure/B7434845.png)
![N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide](/img/structure/B7434852.png)
![3-[6-[[(1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carbonyl]amino]hexanoylamino]propanoic acid](/img/structure/B7434868.png)
![2-(2,4-Dimethylphenyl)-5-[[1-(oxan-2-yl)cyclopropyl]methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B7434879.png)
![[5-Chloro-2-[(2-ethylpyrazol-3-yl)methylamino]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7434882.png)
![3-[6-[(5-Oxopyrrolidin-3-yl)methylcarbamoylamino]hexanoylamino]propanoic acid](/img/structure/B7434888.png)
![3-[6-[[3-(1-Hydroxyethyl)pyrrolidine-1-carbonyl]amino]hexanoylamino]propanoic acid](/img/structure/B7434895.png)
![2-[1-(4-Pyrazin-2-ylpyrimidin-2-yl)piperidin-4-yl]oxan-3-amine](/img/structure/B7434909.png)
![5-(4-Cyclopropylsulfonylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B7434911.png)
![4-[1-[(6-Methoxynaphthalen-2-yl)methylamino]ethyl]oxan-4-ol](/img/structure/B7434924.png)
![7-[2-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7434927.png)